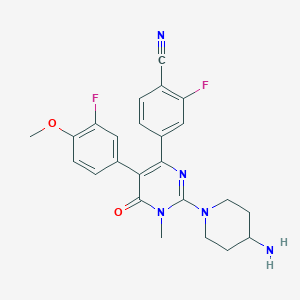
Pulrodemstat
Descripción general
Descripción
Pulrodemstat, also known as CC-90011, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). This compound is notable for its reversible mode of action and oral bioavailability. Developed by Celgene, this compound has shown significant potential in the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pulrodemstat is synthesized through a series of chemical reactions involving the formation of a pyrimidinone ring and the incorporation of a 4-aminopiperidine group. The synthetic route typically involves high-throughput screening (HTS) to identify the optimal structure .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product, which is then formulated for oral administration .
Análisis De Reacciones Químicas
Types of Reactions: Pulrodemstat primarily undergoes demethylation reactions due to its role as an LSD1 inhibitor. It interacts with histone and non-histone substrates, leading to the removal of methyl groups from specific lysine residues .
Common Reagents and Conditions: The demethylation reactions catalyzed by this compound typically require the presence of flavin adenine dinucleotide (FAD) as a cofactor. The reactions occur under physiological conditions, with the enzyme LSD1 facilitating the process .
Major Products: The primary products of these reactions are demethylated histones, which play a crucial role in gene expression regulation. By demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), this compound can either repress or activate gene transcription .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Pulrodemstat exerts its effects by inhibiting the enzymatic activity of LSD1, a key regulator of gene expression through histone demethylation. By binding to the active site of LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cell differentiation, proliferation, and apoptosis .
Molecular Targets and Pathways: The primary molecular target of this compound is LSD1. By inhibiting LSD1, this compound disrupts the CoREST and NuRD complexes, which are involved in transcriptional repression. This disruption leads to the activation of tumor suppressor genes and the inhibition of oncogenes, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Pulrodemstat is part of a class of LSD1 inhibitors that includes both covalent and non-covalent agents. Similar compounds include:
Iadademstat (ORY-1001): A covalent LSD1 inhibitor with high potency in treating acute myeloid leukemia.
Seclidemstat (SP-2577): Another non-covalent LSD1 inhibitor with applications in cancer therapy.
Bomedemstat (IMG-7289): A covalent inhibitor used in the treatment of myeloproliferative neoplasms.
Uniqueness of this compound: this compound stands out due to its reversible mode of action and oral bioavailability, making it a convenient and effective option for clinical use. Its selectivity for LSD1 over other demethylases and minimal off-target effects further enhance its therapeutic potential .
Propiedades
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31/h3-6,11-12,17H,7-10,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIXBAUHIQQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821307-10-1 | |
| Record name | Pulrodemstat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821307101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PULRODEMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F4FRQ5QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B3324201.png)
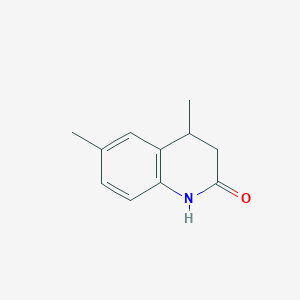

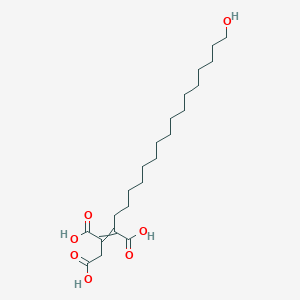
![2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol](/img/structure/B3324229.png)

![Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3324251.png)

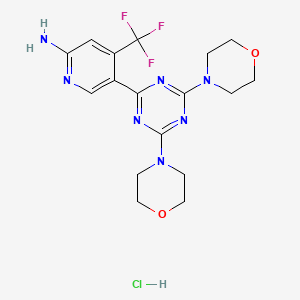
![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)
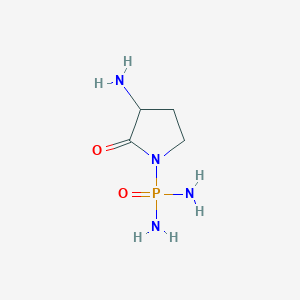

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)
![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
